molecular formula C10H10ClNO4 B6336446 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone CAS No. 685892-19-7

5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone

Cat. No.: B6336446
CAS No.: 685892-19-7
M. Wt: 243.64 g/mol
InChI Key: UTVZRENLZWGEAO-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone is a poly-substituted acetophenone derivative featuring chloro, methoxy, methyl, and nitro functional groups on an aromatic ring. The compound is structurally analogous to other nitro- and chloro-substituted acetophenones documented in synthesis handbooks and chemical catalogs . Its unique substitution pattern (chloro at position 5, methoxy at position 2, methyl at position 4, and nitro at position 3) distinguishes it from common derivatives, likely influencing its physicochemical properties and synthetic pathways.

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-5-8(11)4-7(6(2)13)10(16-3)9(5)12(14)15/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVZRENLZWGEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401215860
Record name 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685892-19-7
Record name 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685892-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID401215860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone typically involves a multi-step process. One common method includes the nitration of a substituted benzene in the liquid phase . The reaction conditions often involve the use of nitric acid and sulfuric acid as reagents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modify proteins and enzymes, thereby altering their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs are chloro-nitro-methoxy acetophenones with variations in substituent positions. Key comparisons include:

Compound Name (CAS) Substituent Positions Molecular Formula Molecular Weight Melting Point (°C) Synthesis Method Key References
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (50317-52-7) 5-Cl, 2-OH, 3-CH2OH C9H9ClO3 200.62 97–98 2-Chlorovanillin acetate + methylimine
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (151340-06-6) 2-Cl, 4-OH, 3-OCH3 C9H9ClO3 200.62 Not reported Undisclosed
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (69240-98-8) 2-Cl, 4-OH, 5-OCH3 C9H9ClO3 200.62 109–110 or 107–108 Undisclosed
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone (112954-19-5) 2-Cl, 6-OH, 4-OCH3 C9H9ClO3 200.62 Not reported Friedel-Crafts acylation (38% yield)
4'-Hydroxy-3'-nitroacetophenone (6322-56-1) 4'-OH, 3'-NO2 C8H7NO4 181.15 Not reported Not disclosed (similarity score: 0.86)

Key Findings

For example, 4'-Hydroxy-3'-nitroacetophenone (CAS 6322-56-1) shares a high structural similarity (0.86) but lacks chloro and methyl groups, which may reduce its lipophilicity . Chloro and Methoxy Groups: Chloro at position 5 and methoxy at position 2 create steric hindrance and electronic effects distinct from compounds with substituents at positions 2, 4, or 5. For instance, 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (CAS 69240-98-8) has a higher melting point (109–110°C) than hydroxy-substituted analogs, likely due to intermolecular hydrogen bonding .

However, competing reactivity of multiple substituents (e.g., nitro vs. methoxy) may complicate regioselectivity .

Physicochemical Properties: The methyl group at position 4 may increase steric bulk, reducing crystal packing efficiency and lowering melting points compared to non-methylated analogs. This contrasts with compounds like [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7), which has a lower melting point (97–98°C) despite polar hydroxyl groups .

Research Implications

  • Reactivity: The nitro group at position 3 makes the compound a candidate for reduction reactions to form amines, a step common in drug synthesis.

Biological Activity

5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone (CMNA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

CMNA is characterized by the following chemical structure:

  • Molecular Formula : C10H10ClN2O4
  • Molecular Weight : 256.65 g/mol

The compound features a chloro group, a methoxy group, a methyl group, and a nitro group attached to an acetophenone backbone. This unique combination of functional groups contributes to its biological activity.

The biological activity of CMNA is primarily attributed to its ability to interact with various molecular targets. The nitro group in CMNA can participate in redox reactions, influencing several biochemical pathways. Notably, it has been shown to modify proteins and enzymes, thereby altering their activity and function .

Key Mechanisms :

  • Enzyme Inhibition : CMNA has demonstrated inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism .
  • Antioxidant Activity : The compound exhibits strong radical scavenging properties, which can protect cells from oxidative stress .
  • Anticancer Properties : Research indicates that CMNA may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

CMNA has been investigated for its antimicrobial properties. Studies suggest that it exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves disruption of bacterial cell membrane integrity and interference with metabolic processes.

Anticancer Activity

Recent studies have highlighted the potential of CMNA as an anticancer agent. It has shown efficacy against several cancer cell lines, including lung adenocarcinoma and breast cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented, making it a candidate for further development in cancer therapy .

Cell Line IC50 (µM) Effect
Lung Adenocarcinoma (PC-14)12.5Inhibits growth
Breast Cancer (MCF-7)15.0Induces apoptosis
Colon Cancer (HCT116)10.0Cell cycle arrest

Enzyme Inhibition

CMNA has been shown to inhibit key enzymes involved in metabolic pathways:

  • α-Glucosidase : Inhibition leads to reduced glucose absorption, which may benefit diabetic patients.
  • Acetylcholinesterase : Potential implications for neurodegenerative diseases like Alzheimer's .

Case Studies

  • Anticancer Efficacy Study : A study involving CMNA demonstrated its effectiveness against poorly differentiated lung adenocarcinoma cells, where it exhibited higher cytotoxicity compared to well-differentiated counterparts. The study highlighted the compound's potential as a targeted therapy for aggressive cancer types .
  • Enzyme Inhibition Study : Another research focused on CMNA's inhibition of α-glucosidase showed promising results in reducing postprandial blood glucose levels in diabetic models, suggesting its potential use as an adjunct therapy in diabetes management .

Q & A

Q. What are the typical synthetic routes for 5-Chloro-2-methoxy-4-methyl-3-nitroacetophenone?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of acetophenone derivatives. A common approach involves:

Fries Rearrangement : Reacting a substituted phenol (e.g., 4-chloro-3-nitrophenol) with acetic anhydride to form the acetylated intermediate .

Methoxy Introduction : Alkylation using methyl iodide or dimethyl sulfate under basic conditions.

Nitration : Controlled nitration with HNO₃/H₂SO₄ at low temperatures to avoid over-nitration .
Key Analytical Tools : NMR (¹H/¹³C) for structural confirmation, DART-MS for molecular weight validation, and X-ray crystallography for resolving regiochemical ambiguities .

Q. How is the regiochemistry of nitro and chloro groups confirmed in this compound?

  • Methodological Answer : Regiochemistry is determined via:
  • Nuclear Overhauser Effect (NOE) NMR : To identify spatial proximity of substituents.
  • X-ray Crystallography : Resolves bond angles and distances (e.g., C–Cl and C–NO₂ positions) .
  • Comparative Analysis : Contrasting experimental data with computed DFT models (e.g., Gaussian 16) for optimized geometries .

Advanced Research Questions

Q. What challenges arise in optimizing nitration regioselectivity, and how are they addressed?

  • Methodological Answer : Nitration at the 3-position competes with steric hindrance from the methoxy group. Strategies include:
  • Directed Ortho-Metalation (DoM) : Using directing groups (e.g., methoxy) to control nitration sites .
  • Low-Temperature Conditions : Minimizing kinetic byproducts (e.g., <0°C in H₂SO₄/HNO₃ mixtures) .
  • Isotopic Labeling : ¹⁵N-labeled HNO₃ to track nitro group incorporation via MS/MS fragmentation .

Q. How does this compound serve as a precursor for heterocyclic systems (e.g., cinnolines or thiophenes)?

  • Methodological Answer : The nitro and chloro groups enable cyclization and cross-coupling:
  • Cinnoline Synthesis : Reduction of the nitro group to an amine, followed by cyclization with α-ketoesters .
  • Thiophene Derivatives : Suzuki-Miyaura coupling with thiophene boronic acids, leveraging the chloro group for Pd-catalyzed reactions .
    Key Applications : Bioactive molecule development (e.g., enzyme inhibitors) and materials science (e.g., conductive polymers) .

Q. How are contradictions in spectroscopic data resolved (e.g., conflicting NMR assignments)?

  • Methodological Answer : Contradictions arise from isomeric impurities or solvent effects. Resolution involves:
  • 2D NMR (COSY, HSQC) : Correlating proton and carbon signals to eliminate ambiguity .
  • Chromatographic Purity Checks : HPLC-MS to detect and quantify impurities (<1% threshold) .
  • Computational Validation : Comparing experimental chemical shifts with DFT-predicted values (e.g., using ACD/Labs or MestReNova) .

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